

Spectroscopic comparison of Bis(4-methoxyphenyl)acetonitrile and its derivatives

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

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A Comparative Spectroscopic Guide to Methoxyphenylacetonitriles

Introduction: This guide provides a detailed spectroscopic comparison of (4-methoxyphenyl)acetonitrile and its structural isomers. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals.^[1] While comprehensive spectroscopic data for **Bis(4-methoxyphenyl)acetonitrile** is not readily available in the public domain, this guide focuses on its well-characterized mono-substituted precursors, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein facilitates the identification and characterization of these important synthetic building blocks.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4-methoxyphenyl)acetonitrile and its selected derivatives, allowing for a clear and objective comparison.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	Ar-H (ppm)	-OCH ₃ (ppm)	-CH ₂ CN (ppm)
(4-methoxyphenyl)acetonitrile	7.21 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H)	3.77 (s, 3H)	3.64 (s, 2H)
(2-methoxyphenyl)acetonitrile	7.30 (m, 1H), 7.25 (m, 1H), 6.95 (m, 1H), 6.89 (m, 1H)	3.85 (s, 3H)	3.70 (s, 2H)
(3-methoxyphenyl)acetonitrile	7.25 (m, 1H), 6.86 (m, 1H), 6.83 (m, 2H)	3.76 (s, 3H)	3.65 (s, 2H)[2]

| (3,4-dimethoxyphenyl)acetonitrile | 6.86 (d, J=2.0 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 6.81 (dd, J=8.2, 2.0 Hz, 1H) | 3.88 (s, 3H), 3.87 (s, 3H) | 3.69 (s, 2H) |

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Ar-C (ppm)	Ar-C-O (ppm)	-OCH ₃ (ppm)	-CH ₂ CN (ppm)	-C≡N (ppm)
(4-methoxyphenyl)acetonitrile	129.5, 122.3, 114.6	159.2	55.3	22.5	118.1
(2-methoxyphenyl)acetonitrile	129.1, 128.8, 121.2, 119.3, 110.8	157.6	55.4	18.2	117.4
(3-methoxyphenyl)acetonitrile	130.2, 121.0, 114.8, 114.3, 113.5	160.0	55.3	23.6	117.8[3]

| (3,4-dimethoxyphenyl)acetonitrile | 122.9, 121.4, 112.5, 111.7 | 149.4, 148.8 | 56.0, 55.9 | 23.2 | 118.0[4] |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-O})$ aromatic	$\nu(\text{C}=\text{C})$ aromatic
(4-methoxyphenyl)acetonitrile	~2247	~1248	~1612, 1514
(2-methoxyphenyl)acetonitrile	~2249	~1249	~1601, 1495
(3-methoxyphenyl)acetonitrile	~2251	~1260	~1600, 1490

| (3,4-dimethoxyphenyl)acetonitrile | ~2243 | ~1265, 1241 | ~1594, 1519 |

Mass Spectrometry (MS) and UV-Vis Spectroscopy Data

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Molecular Formula	Molecular Weight	Mass Spectrum (EI-MS), m/z	UV-Vis (in Acetonitrile), λ_{max} (nm)
(4-methoxyphenyl)acetonitrile	C ₉ H ₉ NO	147.17	147 (M ⁺), 132, 107	~225, ~275, ~282
(2-methoxyphenyl)acetonitrile	C ₉ H ₉ NO	147.17	147 (M ⁺), 132, 107, 91	~223, ~274, ~281
(3-methoxyphenyl)acetonitrile	C ₉ H ₉ NO	147.17	147 (M ⁺), 132, 117, 90[2]	~223, ~274, ~281

| (3,4-dimethoxyphenyl)acetonitrile| $C_{10}H_{11}NO_2$ | 177.19 | 177 (M⁺), 162, 136 | ~230, ~280 |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-25 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard NMR tube.^[5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).^{[5][6]}
- **Instrumentation:** Spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 400 MHz for 1H nuclei.^[7]
- **Data Acquisition:** For a standard 1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon atom.^[8]

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film):** A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.^[9] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^{[9][10]}
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to measure the absorption of infrared radiation.^[10]
- **Data Acquisition:** A background spectrum of the clean salt plate is recorded first. The spectrum of the sample is then measured, typically in the range of $4000-400\text{ cm}^{-1}$. The instrument records the frequencies at which the molecule absorbs IR radiation, corresponding to its vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the analyte is prepared using a UV-transparent solvent, such as acetonitrile.^[11] The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).^[11] A blank reference sample containing only the solvent is also prepared.^[12]
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is commonly used.
- **Data Acquisition:** The instrument scans a range of the UV and visible spectrum (e.g., 200-800 nm). A baseline is first established with the solvent-filled reference cuvette. The absorbance of the sample solution is then measured against the solvent reference. The wavelengths of maximum absorbance (λ_{max}) are recorded.^[12]

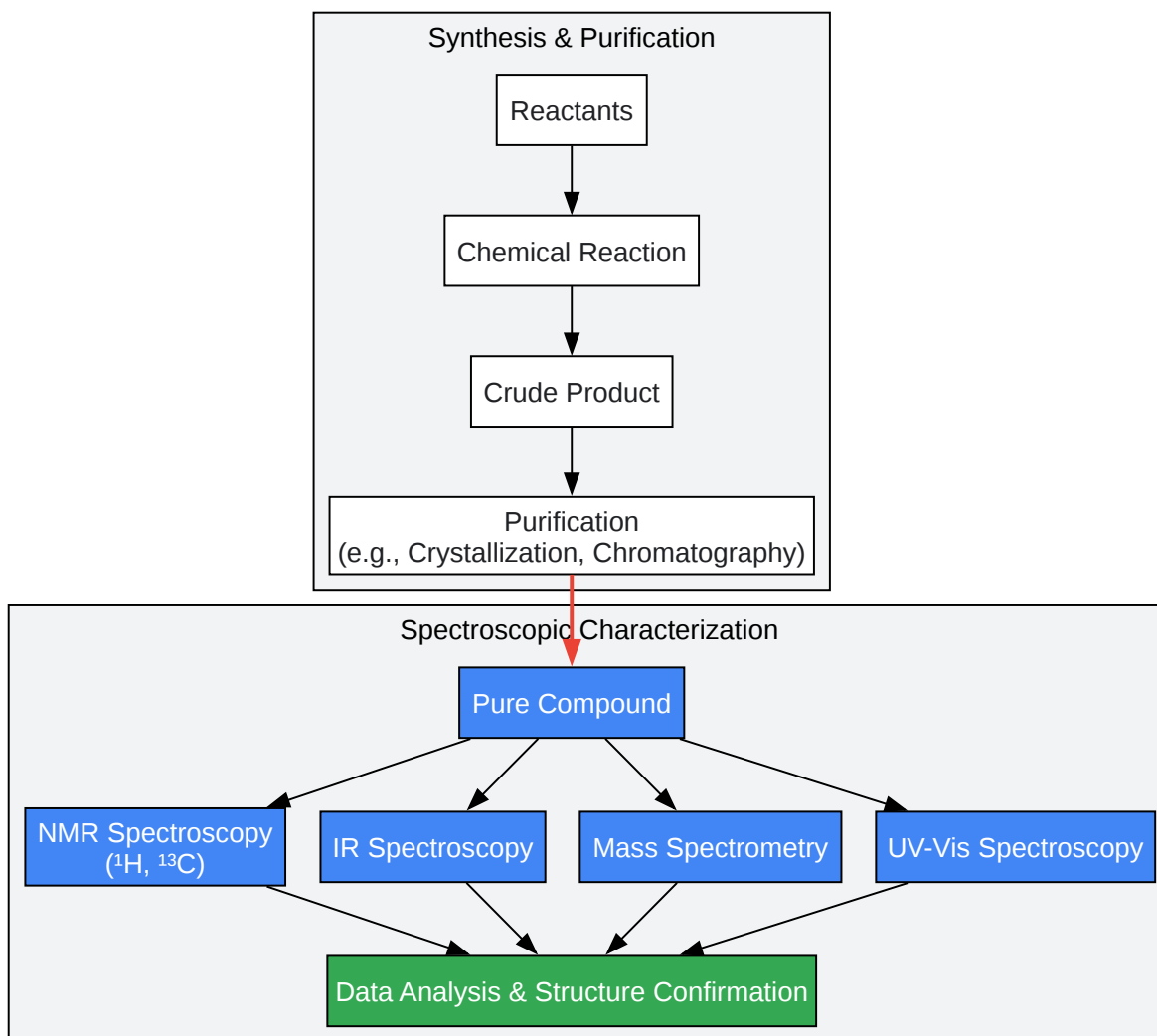
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is volatilized and introduced into the ion source. For volatile compounds, this can be coupled with Gas Chromatography (GC-MS).^[13]
- **Ionization (Electron Ionization - EI):** In the ion source, the gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[14][15]} This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ($M^{+\cdot}$).^[16] Excess energy from this "hard" ionization technique causes the molecular ion to break apart into smaller, characteristic fragment ions.^{[13][16]}
- **Mass Analysis & Detection:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

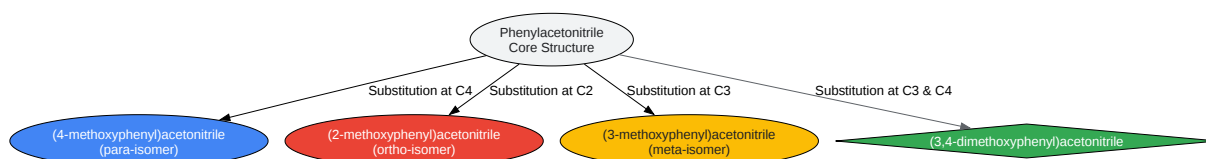


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Caption: General workflow for chemical synthesis and spectroscopic analysis.

Logical Relationships

This diagram shows the structural relationships between the methoxyphenylacetonitrile isomers discussed in this guide.



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Caption: Structural isomerism of methoxyphenylacetonitrile derivatives.

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